Cas no 874219-16-6 (2-(N,N-Dimethylaminocarbonyl)phenylboronic acid)

2-(N,N-ジメチルアミノカルボニル)フェニルボロン酸は、有機合成や医薬品開発において有用なボロン酸誘導体です。その特長として、N,N-ジメチルアミド基の導入により、高い安定性と反応性を兼ね備えている点が挙げられます。この構造は鈴木-宮浦カップリング反応などのクロスカップリング反応において優れた反応性を示し、複雑な有機化合物の合成に広く利用可能です。また、アミド基の存在により溶解性が向上しており、各種有機溶媒との親和性が良好です。医薬品中間体や機能性材料の合成において、高収率かつ選択的な反応を可能にするため、学術研究から工業的応用まで幅広い分野で注目されています。

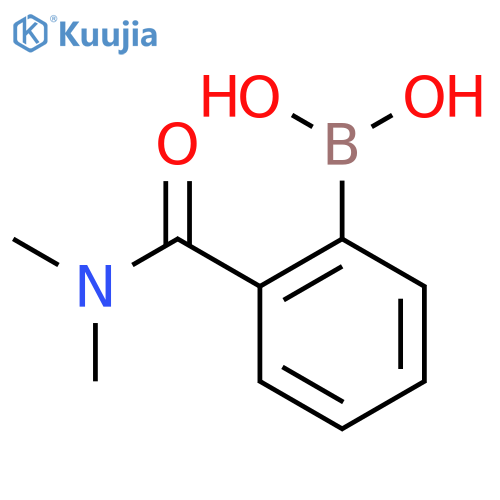

874219-16-6 structure

商品名:2-(N,N-Dimethylaminocarbonyl)phenylboronic acid

CAS番号:874219-16-6

MF:C9H12BNO3

メガワット:193.007482528687

MDL:MFCD03425959

CID:719575

PubChem ID:44119823

2-(N,N-Dimethylaminocarbonyl)phenylboronic acid 化学的及び物理的性質

名前と識別子

-

- (2-(Dimethylcarbamoyl)phenyl)boronic acid

- 2-(Dimethylcarbamoyl)benzeneboronic acid

- [2-(Dimethylaminocarbonyl)phenyl]boronic acid

- [2-(dimethylcarbamoyl)phenyl]boronic acid

- 2-(Dimethylaminocarbonyl)benzeneboronic acid

- 2-(N,N-Dimethylaminocarbonyl)phenylboronic acid

- Boronic acid,B-[2-[(dimethylamino)carbonyl]phenyl]-

- ZJB21916

- NZIOVLXULSCCSG-UHFFFAOYSA-N

- PS-9481

- SCHEMBL1789519

- 874219-16-6

- AMY15058

- CS-0176063

- 2-(Dimethylaminocarbonyl)phenylboronic acid

- MFCD03425959

- AKOS006223644

- (2-(Dimethylcarbamoyl)phenyl)boronicacid

- FD7328

- DTXSID10657423

- 2-(Dimethylaminocarbonyl)benzeneboronic acid, AldrichCPR

- 2-(dimethylcarbamoyl)phenylboronic acid

- 2-(N,N-DIMETHYLAMINOCARBONYL)BENZENEBORONIC ACID

- 2-(dimethylcarbamoyl)phenyl]boronic acid

-

- MDL: MFCD03425959

- インチ: InChI=1S/C9H12BNO3/c1-11(2)9(12)7-5-3-4-6-8(7)10(13)14/h3-6,13-14H,1-2H3

- InChIKey: NZIOVLXULSCCSG-UHFFFAOYSA-N

- ほほえんだ: CN(C)C(=O)C1=CC=CC=C1B(O)O

計算された属性

- せいみつぶんしりょう: 193.09100

- どういたいしつりょう: 193.091

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 208

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 60.8A^2

じっけんとくせい

- 密度みつど: 1.2

- ゆうかいてん: 108-110

- ふってん: 417.8 ℃ at 760 mmHg

- フラッシュポイント: 206.5°C

- 屈折率: 1.553

- PSA: 60.77000

- LogP: -0.93180

2-(N,N-Dimethylaminocarbonyl)phenylboronic acid セキュリティ情報

- 危害声明: Irritant/Keep Cold

- 危険カテゴリコード: 36

- セキュリティの説明: 26

-

危険物標識:

- ちょぞうじょうけん:低温を保つ

2-(N,N-Dimethylaminocarbonyl)phenylboronic acid 税関データ

- 税関コード:2931900090

- 税関データ:

中国税関番号:

2931900090概要:

その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%

要約:

2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%

2-(N,N-Dimethylaminocarbonyl)phenylboronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB248826-1 g |

2-(Dimethylaminocarbonyl)benzeneboronic acid, 95%; . |

874219-16-6 | 95% | 1g |

€412.00 | 2023-04-27 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H52765-250mg |

2-(Dimethylcarbamoyl)benzeneboronic acid, 95% |

874219-16-6 | 95% | 250mg |

¥2724.00 | 2023-02-22 | |

| Chemenu | CM132847-1g |

(2-(dimethylcarbamoyl)phenyl)boronic acid |

874219-16-6 | 95% | 1g |

$*** | 2023-03-29 | |

| TRC | D479033-250mg |

2-(N,N-Dimethylaminocarbonyl)phenylboronic acid |

874219-16-6 | 250mg |

$196.00 | 2023-05-18 | ||

| Fluorochem | 210189-1g |

2-(Dimethylcarbamoyl)phenyl)boronic acid |

874219-16-6 | 95% | 1g |

£190.00 | 2022-03-01 | |

| abcr | AB248826-250 mg |

2-(Dimethylaminocarbonyl)benzeneboronic acid, 95%; . |

874219-16-6 | 95% | 250mg |

€138.20 | 2023-04-27 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1246733-5g |

(2-(Dimethylcarbamoyl)phenyl)boronic acid |

874219-16-6 | 98% | 5g |

¥9396.00 | 2024-04-27 | |

| Ambeed | A596448-5g |

(2-(Dimethylcarbamoyl)phenyl)boronic acid |

874219-16-6 | 98% | 5g |

$866.0 | 2024-04-16 | |

| eNovation Chemicals LLC | K09901-1g |

2-(N,N-DIMETHYLAMINOCARBONYL)BENZENEBORONIC ACID |

874219-16-6 | 97% | 1g |

$485 | 2025-03-03 | |

| A2B Chem LLC | AC11399-1g |

2-(N,N-Dimethylaminocarbonyl)phenylboronic acid |

874219-16-6 | 95% | 1g |

$178.00 | 2024-04-19 |

2-(N,N-Dimethylaminocarbonyl)phenylboronic acid 関連文献

-

Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572

-

Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034

-

Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880

-

Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440

874219-16-6 (2-(N,N-Dimethylaminocarbonyl)phenylboronic acid) 関連製品

- 1038-28-4(13-Ethyl-3-methoxygona-2,5(10)-dien-17β-ol)

- 129112-21-6((2-(Diethylcarbamoyl)phenyl)boronic acid)

- 103681-98-7(2-(Diisopropylcarbanoyl) phenylboronic acid)

- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)

- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)

- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)

- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)

- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)

- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)

- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:874219-16-6)2-(N,N-Dimethylaminocarbonyl)phenylboronic acid

清らかである:99%

はかる:5g

価格 ($):779.0